Product packaging for Bis(2-iodothiophen-3-yl)methanone(Cat. No.:CAS No. 474416-61-0)

Bis(2-iodothiophen-3-yl)methanone

Cat. No.: B2610084
CAS No.: 474416-61-0
M. Wt: 446.06
InChI Key: XLSNWYDMCRRAIA-UHFFFAOYSA-N
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Description

Significance of Bis(2-iodothiophen-3-yl)methanone as an Organic Intermediate in Contemporary Synthesis

The primary significance of this compound lies in its role as a key organic intermediate for the synthesis of conjugated polymers. nih.gov These polymers are central to the development of advanced materials for organic electronics. The two iodine atoms on the thiophene (B33073) rings are functional handles that allow the monomer to undergo various palladium-catalyzed cross-coupling reactions, such as Stille, Suzuki, and Sonogashira couplings. nih.govmdpi.comacs.org These reactions are powerful tools for forming new carbon-carbon bonds, enabling the creation of well-defined polymer chains.

The resulting poly(thiophen-3-yl-methanone) backbone imparts specific electronic and optical properties to the polymer. The thiophene units contribute to the polymer's conductivity, while the ketone linker can influence the polymer's conformation and energy levels. This makes this compound a versatile building block for designing materials with tailored properties for applications in organic solar cells and other electronic devices. nih.gov

Overview of Key Research Trajectories Pertaining to this compound

Research involving this compound is predominantly focused on materials science, particularly in the field of organic photovoltaics. nih.govresearchgate.net A major research trajectory involves using this compound as a monomer to synthesize novel donor-acceptor (D-A) conjugated polymers. Scientists are exploring how the structure of polymers derived from this intermediate affects the performance of organic solar cells, with the goal of improving power conversion efficiencies (PCE). researchgate.netbohrium.comresearchgate.net

Another significant area of research is the detailed characterization of the compound itself. For instance, its solid-state structure has been elucidated through single-crystal X-ray diffraction. nih.gov This analysis provides crucial insights into its molecular geometry, such as the dihedral angle between the thiophene rings, and how the molecules pack in the solid state. nih.gov Understanding these structural details helps in predicting how the monomer will behave during polymerization and how the resulting polymer chains might organize, which is critical for device performance.

Table 2: Crystallographic Data for this compound

ParameterValueSource
Crystal SystemMonoclinic nih.gov
Dihedral Angle (between rings)64.2 (2)° nih.gov
Lattice Parameter 'a'10.1908 (9) Å nih.gov
Lattice Parameter 'b'11.4832 (10) Å nih.gov
Lattice Parameter 'c'10.9083 (10) Å nih.gov
Lattice Parameter 'β'107.600 (1)° nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H4I2OS2 B2610084 Bis(2-iodothiophen-3-yl)methanone CAS No. 474416-61-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(2-iodothiophen-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4I2OS2/c10-8-5(1-3-13-8)7(12)6-2-4-14-9(6)11/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSNWYDMCRRAIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C(=O)C2=C(SC=C2)I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4I2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Bis 2 Iodothiophen 3 Yl Methanone and Its Precursors

Established Synthetic Routes for Bis(2-iodothiophen-3-yl)methanone

Oxidation of Bis(2-iodo-3-thienyl)methanol via Pyridinium (B92312) Chlorochromate (PCC)

The transformation of a secondary alcohol to a ketone is a fundamental reaction in organic synthesis. For the conversion of bis(2-iodo-3-thienyl)methanol to this compound, a well-established method involves the use of pyridinium chlorochromate (PCC). PCC is a milder oxidizing agent compared to other chromium-based reagents, which minimizes the risk of over-oxidation or side reactions involving the sensitive iodinated thiophene (B33073) rings.

The reaction is typically carried out in an anhydrous aprotic solvent, such as dichloromethane (B109758) (CH₂Cl₂), at room temperature. The solid PCC is added to a solution of the alcohol, and the mixture is stirred until the reaction is complete, which can be monitored by thin-layer chromatography (TLC). The workup procedure involves the removal of the chromium byproducts, usually by filtration through a pad of silica (B1680970) gel or celite.

General Reaction Scheme:

While this specific oxidation is a logical and expected synthetic step, detailed research articles focusing solely on this transformation are not prevalent, as it is considered a standard procedure in organic chemistry.

Synthetic Approaches from 3-Thiophenemethanol (B153581), 2-iodo-α-(2-iodo-3-thienyl)-

A comprehensive search of the scientific literature did not yield established or commonly reported synthetic routes for the direct preparation of this compound starting from either 3-thiophenemethanol or 2-iodo-α-(2-iodo-3-thienyl)methanol. The challenges in such approaches would likely involve the selective activation and coupling of the thiophene rings, followed by regioselective iodination, which can be complex to control.

Historical Context and Reported Methods (e.g., Brzezinski & Reynolds, 2002)

The synthesis of this compound is an important step in the preparation of conjugated polymers for applications in organic solar cells. nih.gov A key and frequently cited method for the synthesis of the precursor, bis(2-iodo-3-thienyl)methanol, was reported by Brzezinski and Reynolds in 2002. nih.gov Their approach has become a foundational method in the field.

Precursor Synthesis and Strategic Functionalization

The successful synthesis of this compound is critically dependent on the efficient preparation of its precursors. The strategic functionalization of thiophene derivatives through methods like directed metalation is key to achieving the desired substitution patterns.

Synthesis of Bis(2-iodo-3-thienyl)methanol

The synthesis reported by Brzezinski and Reynolds serves as the primary route to bis(2-iodo-3-thienyl)methanol. The procedure begins with the lithiation of 3-bromothiophene. This is followed by a nucleophilic attack of the resulting organolithium species on 3-formylthiophene. The subsequent intermediate is then subjected to further lithiation and iodination to yield the final di-iodinated alcohol.

A detailed representation of the reaction steps is as follows:

Lithiation of 3-Bromothiophene: 3-Bromothiophene is treated with a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperatures (-78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF). This results in a lithium-halogen exchange, forming 3-lithiothiophene.

Nucleophilic Addition: The in situ generated 3-lithiothiophene then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-formylthiophene to form a lithium alkoxide intermediate.

Directed ortho-Metalation and Iodination: The reaction mixture is then treated with additional n-BuLi. The hydroxyl group of the intermediate directs the lithiation to the ortho positions (C2) of both thiophene rings. Subsequent quenching with iodine (I₂) introduces the iodine atoms at these positions.

Hydrolysis: The final step is the hydrolysis of the lithium alkoxide to yield bis(2-iodo-3-thienyl)methanol.

Reactant 1Reactant 2ReagentsKey IntermediateFinal Product
3-Bromothiophene3-Formylthiophene1. n-BuLi2. Iodine (I₂)Lithium bis(2-iodo-3-thienyl)methoxideBis(2-iodo-3-thienyl)methanol

Directed Metalation and Regioselective Functionalization of Thiophene Derivatives

The regioselective functionalization of thiophene is a cornerstone of synthesizing specifically substituted derivatives. Directed metalation, particularly directed ortho-lithiation, is a powerful tool in this regard. semanticscholar.org This strategy relies on the use of a directing metalating group (DMG) on the thiophene ring, which complexes with an organolithium reagent and directs the deprotonation to the adjacent ortho position.

Common directing groups include amides, carbamates, and sulfoxides. In the context of the synthesis of bis(2-iodo-3-thienyl)methanol, the initial coupling product contains a hydroxyl group that can act as a directing group for the subsequent lithiation at the C2 positions.

The choice of the organolithium base and reaction conditions is crucial for achieving high regioselectivity. For instance, the use of lithium 2,2,6,6-tetramethylpiperidide (LiTMP) has been shown to be highly selective for the deprotonation at the 5-position of 3-methylthiophene. nih.gov This high degree of control is essential for building complex, polysubstituted thiophene-based molecules. The ability to introduce substituents at specific positions allows for the fine-tuning of the electronic and physical properties of the resulting materials.

Thiophene DerivativeDirecting GroupBasePosition of Metalation
3-Substituted Thiophene-OH, -OR, -CONR₂n-BuLi, s-BuLiC2
3-Methylthiophene-CH₃ (weakly directing)LiTMPC5

Emerging Synthetic Techniques and Process Optimization in this compound Production

The drive for more efficient, safer, and scalable chemical manufacturing has led to the exploration of emerging synthetic techniques for the production of this compound and its precursors. These modern approaches aim to overcome the limitations of classical batch syntheses, such as long reaction times, potential for side reactions, and challenges in process control.

Application of Continuous Flow Systems for Enhanced Efficiency and Purity

Continuous flow chemistry represents a paradigm shift in the synthesis of organic compounds, offering significant advantages over traditional batch processing. The application of continuous flow systems to the synthesis of thiophene derivatives has demonstrated the potential for remarkable improvements in reaction efficiency and product purity. core.ac.ukresearchgate.net In a continuous flow setup, reagents are pumped through a network of tubes and reactors where the reaction occurs. This allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and fewer byproducts. stackexchange.com

A notable example of a relevant reaction performed in a continuous flow system is the direct arylation of thiophenes. core.ac.ukresearchgate.net This method can be adapted for the synthesis of precursors to this compound. By utilizing a packed-bed reactor with a solid-supported catalyst and base, the reaction can proceed smoothly, often with significantly reduced reaction times compared to batch methods. For instance, studies on the direct arylation of thiophene derivatives in continuous flow have reported high yields within residence times of just a few minutes. core.ac.uk

The benefits of employing a continuous flow system for the synthesis of this compound or its precursors would include:

Enhanced Safety: The small reaction volumes within the flow reactor minimize the risks associated with handling hazardous reagents and exothermic reactions. stackexchange.com

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heating and cooling, leading to better temperature control and reduced formation of impurities. core.ac.uk

Increased Reproducibility and Scalability: Once a process is optimized in a flow system, it can be easily scaled up by running the system for a longer duration or by using multiple reactors in parallel, without the need for re-optimization. core.ac.ukresearchgate.net

Higher Purity: The precise control over reaction conditions minimizes the formation of side products, often leading to a cleaner reaction mixture and simplifying purification.

While a specific continuous flow synthesis for this compound has not been extensively reported, the successful application of this technology to similar thiophene derivatives strongly suggests its feasibility and potential benefits. The key steps, such as the Friedel-Crafts acylation to form the ketone backbone and the subsequent iodination, are amenable to adaptation in flow systems.

Table 1: Illustrative Comparison of Batch vs. Continuous Flow for Thiophene Arylation

ParameterConventional Batch SynthesisContinuous Flow Synthesis
Reaction Time Several hours to daysMinutes to an hour core.ac.uk
Typical Yield Variable, often moderate to goodConsistently high, up to 90% researchgate.net
Process Control Limited, potential for hotspotsPrecise control of temperature, pressure, and residence time stackexchange.com
Scalability Challenging, requires re-optimizationStraightforward by extending run time or parallelization core.ac.uk
Safety Higher risk with large volumesInherently safer with small reaction volumes stackexchange.com

Development of Scalable and Robust Synthetic Protocols

The development of scalable and robust synthetic protocols is crucial for the transition of a chemical compound from laboratory-scale research to industrial production. For this compound, this involves creating a synthesis route that is not only high-yielding but also reliable, cost-effective, and safe to perform on a large scale.

A key aspect of a scalable protocol is the use of readily available and inexpensive starting materials and reagents. The synthesis of the precursor, di(thiophen-3-yl)methanone (B186338), can be achieved through a Friedel-Crafts acylation of thiophene with a suitable acylating agent like phosgene (B1210022) or a phosgene equivalent. nih.gov Optimizing this reaction to minimize the use of hazardous reagents and to simplify the work-up procedure is a primary goal in developing a scalable protocol.

The subsequent di-iodination of di(thiophen-3-yl)methanone at the 2-positions of both thiophene rings is another critical step. A robust protocol for this transformation would involve the use of a selective and efficient iodinating agent that can be easily handled and removed after the reaction.

The synthesis of this compound has been reported by Brzezinski & Reynolds (2002). Building upon such established methods, the development of a truly scalable and robust protocol would focus on:

Process Optimization: Systematically studying the effects of reaction parameters such as temperature, concentration, and catalyst loading to maximize yield and minimize impurities.

Reagent Selection: Choosing reagents that are not only effective but also safe, environmentally benign, and cost-effective for large-scale use.

Work-up and Purification: Designing a streamlined work-up and purification procedure that is efficient and minimizes solvent waste. This could involve crystallization-based purification to avoid chromatography.

Telescoping Reactions: Combining multiple synthetic steps into a single, continuous process without isolating the intermediates can significantly improve efficiency and reduce waste.

By focusing on these areas, it is possible to develop a synthetic protocol for this compound that is not only suitable for laboratory synthesis but also for larger-scale production, thereby facilitating its use in the broader field of organic electronics.

Structural Elucidation and Conformational Analysis of Bis 2 Iodothiophen 3 Yl Methanone

The precise three-dimensional arrangement of atoms and functional groups in Bis(2-iodothiophen-3-yl)methanone has been definitively established through single-crystal X-ray diffraction, providing a foundational understanding of its molecular architecture.

Analysis of Crystallographic Data Collection and Refinement Protocols

The crystallographic data for this compound were obtained from colorless crystals grown from a methanol-hexane mixture. nih.govresearchgate.net Data collection was performed using a Bruker SMART CCD area-detector diffractometer with Mo Kα radiation at a temperature of 298 K. nih.govresearchgate.net The crystal structure was solved using direct methods with the SHELXS97 program and refined on F² using the SHELXL97 program. nih.govresearchgate.net

The refinement process involved a full-matrix least-squares method. All hydrogen atoms were placed in geometrically calculated positions and treated with a riding model. nih.govresearchgate.net The final R-factor, R[F² > 2σ(F²)], was 0.043, and the weighted R-factor, wR(F²), was 0.103, with a goodness-of-fit (S) of 1.11, indicating a high-quality refinement of the crystal structure. nih.govresearchgate.net An absorption correction was applied using a multi-scan method (SADABS). nih.govresearchgate.net

Table 1: Crystallographic Data for this compound

Parameter Value Reference
Chemical Formula C₉H₄I₂OS₂ nih.govresearchgate.net
Molecular Weight 446.04 g/mol nih.govresearchgate.net
Crystal System Monoclinic nih.govresearchgate.net
Space Group P2₁/n researchgate.netresearchgate.net
a (Å) 10.1908 (9) nih.govresearchgate.net
b (Å) 11.4832 (10) nih.govresearchgate.net
c (Å) 10.9083 (10) nih.govresearchgate.net
β (°) 107.600 (1) nih.govresearchgate.net
Volume (ų) 1216.77 (19) nih.govresearchgate.net
Z 4 nih.govresearchgate.net
Temperature (K) 298 nih.govresearchgate.net
Radiation Mo Kα nih.govresearchgate.net
R-factor (R[F² > 2σ(F²)]) 0.043 nih.govresearchgate.net

Investigation of Intermolecular Interactions within the Crystal Lattice

The solid-state packing of this compound is directed by a series of weak, non-covalent interactions, which collectively create a stable, layered supramolecular architecture.

Characterization of Weak C—H⋯O Hydrogen Bonding Networks

Table 2: Hydrogen Bond Geometry in this compound

Donor—H···Acceptor D—H (Å) H···A (Å) D···A (Å) D—H···A (°) Reference
C4—H4···O1 0.93 2.51 3.233 (7) 135 researchgate.netresearchgate.net

Examination of Short C⋯I Contacts and Their Influence on Crystal Packing

Beyond conventional hydrogen bonding, the crystal packing of this compound is further influenced by the presence of short C⋯I contacts. nih.govresearchgate.netnthu.edu.tw A notable short contact of 3.442(5) Å is observed between a carbon atom of one molecule and an iodine atom of an adjacent molecule. nih.govresearchgate.net This distance is shorter than the sum of the van der Waals radii of carbon and iodine, suggesting a significant, attractive interaction. These C⋯I contacts are crucial for linking the layers formed by the C—H⋯O hydrogen bonds, thus building the three-dimensional crystal structure. nih.govresearchgate.netnthu.edu.tw

Advanced Spectroscopic Characterization for Structural Insights

In addition to single-crystal X-ray diffraction, other spectroscopic techniques are employed to confirm the structure of this compound. The synthesis and characterization of this compound have been reported, with methods such as ¹H-NMR and mass spectrometry being utilized to verify its molecular structure. nthu.edu.tw These techniques provide complementary information to the solid-state data obtained from X-ray crystallography, confirming the connectivity and integrity of the molecule in solution and the gas phase.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity of atoms and the conformational preferences of molecules in solution. For this compound, both ¹H and ¹³C NMR spectroscopy would provide critical information.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the two protons on each thiophene (B33073) ring are expected to appear as distinct signals. Due to the symmetrical nature of the molecule, the protons on both rings should be chemically equivalent, resulting in a simplified spectrum. The protons on the thiophene ring are in a doublet of doublets splitting pattern due to coupling with each other.

The expected chemical shifts for the thiophene protons would be influenced by the electron-withdrawing effects of the iodine atom and the carbonyl group. Generally, protons on thiophene rings appear in the range of 7.0-8.0 ppm. chemicalbook.comchemicalbook.com The exact chemical shifts would provide insight into the electronic environment of the protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. For this compound, five distinct signals would be expected in the proton-decoupled ¹³C NMR spectrum: one for the carbonyl carbon, and four for the carbons of the thiophene rings (two iodinated carbons, and two carbons adjacent to the carbonyl group).

The carbonyl carbon typically appears in the downfield region of the spectrum, generally between 180 and 200 ppm. The chemical shifts of the thiophene ring carbons would be influenced by the attached iodine and the carbonyl group. The carbon atom bonded to the iodine (C-I) would show a chemical shift significantly influenced by the heavy atom effect of iodine.

A summary of the expected ¹³C NMR chemical shifts is presented in the table below.

Carbon Atom Expected Chemical Shift (ppm)
Carbonyl (C=O)180 - 190
C-I90 - 100
C-C=O135 - 145
C-H (adjacent to S)130 - 140
C-H (adjacent to C-I)125 - 135

Utilization of Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is an effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by the strong absorption of the carbonyl group and vibrations associated with the thiophene rings.

The most prominent feature in the IR spectrum is expected to be the C=O stretching vibration of the ketone, which typically appears in the range of 1650-1700 cm⁻¹. libretexts.org The conjugation of the carbonyl group with the two aromatic thiophene rings would likely shift this absorption to a lower frequency compared to a non-conjugated ketone.

Other significant absorptions would include the C-H stretching vibrations of the thiophene rings, expected around 3100 cm⁻¹, and the C=C stretching vibrations of the rings in the 1400-1600 cm⁻¹ region. nii.ac.jpiosrjournals.orglibretexts.org The C-S stretching vibrations of the thiophene ring are typically weaker and appear at lower frequencies. researchgate.net

A summary of the expected characteristic IR absorption bands is provided in the table below.

Vibrational Mode Expected Frequency (cm⁻¹) Intensity
C-H stretch (thiophene)~3100Medium
C=O stretch (ketone)1650 - 1670Strong
C=C stretch (thiophene ring)1400 - 1600Medium-Strong
C-S stretch (thiophene ring)600 - 800Weak-Medium

Mass Spectrometry for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern.

The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight of approximately 446.04 g/mol . nih.gov The presence of two iodine atoms would result in a characteristic isotopic pattern for the molecular ion peak.

The fragmentation of the molecular ion would likely proceed through several pathways. A common fragmentation for ketones is the cleavage of the bonds adjacent to the carbonyl group (α-cleavage). This could lead to the formation of a 2-iodothiophen-3-carbonyl cation ([C₅H₂IOS]⁺) and a 2-iodothiophen-3-yl radical. Another likely fragmentation pathway is the loss of an iodine atom or a CO molecule. The analysis of these fragment ions provides confirmation of the molecular structure.

The table below lists the expected major ions in the mass spectrum of this compound.

Ion m/z (Mass-to-Charge Ratio) Identity
[C₉H₄I₂OS₂]⁺~446Molecular Ion
[C₉H₄IOS₂]⁺~319[M - I]⁺
[C₅H₂IOS]⁺~2372-Iodothiophen-3-carbonyl cation
[C₄H₂I S]⁺~2092-Iodothiophen-3-yl cation
[C₄H₂S]⁺~82Thienyl cation

Reactivity and Derivatization Strategies for Bis 2 Iodothiophen 3 Yl Methanone

Bis(2-iodothiophen-3-yl)methanone as a Versatile Building Block in Complex Organic Synthesis

The strategic positioning of the iodo-substituents on the thiophene (B33073) rings of this compound renders it an exceptionally versatile building block in the field of organic synthesis. nih.govrsc.orgmdpi.com The carbon-iodine bonds are particularly susceptible to a variety of coupling reactions, providing a gateway to the introduction of diverse functional groups and the extension of conjugated systems. This reactivity is central to its utility in creating larger, more complex molecular architectures.

The synthesis of this compound itself can be achieved through a multi-step process. One reported method involves the one-pot, regiospecific synthesis of bis(2-iodo-3-thienyl)methanol, followed by its oxidation to yield the target ketone. researchgate.net This synthetic accessibility further enhances its appeal as a foundational component in synthetic strategies.

Applications in Cross-Coupling Methodologies

Cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is an excellent substrate for these powerful transformations. thermofishersci.inrsc.org The presence of two reactive C-I bonds allows for sequential or simultaneous coupling events, enabling the construction of intricate molecular frameworks.

Palladium-Catalyzed Coupling Reactions Involving the Iodothiophene Moieties

The iodothiophene units of this compound are readily activated by palladium catalysts, facilitating a range of cross-coupling reactions. thermofishersci.inresearchgate.net These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds. The general mechanism for palladium-catalyzed cross-coupling involves an oxidative addition of the organohalide to a Pd(0) species, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The reactivity of the C-I bond is generally higher than that of C-Br or C-Cl bonds in such transformations, making this compound a highly reactive partner in these coupling processes. thermofishersci.in This high reactivity allows for milder reaction conditions and can lead to higher yields and cleaner reactions.

Suzuki-Miyaura Cross-Coupling Reactions for Extended Conjugation

The Suzuki-Miyaura cross-coupling reaction is a particularly powerful tool for extending the π-conjugated systems of aromatic compounds. libretexts.orgnih.gov This palladium-catalyzed reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a base. libretexts.orgacs.org

In the context of this compound, Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl groups at the 2 and 2' positions of the thiophene rings. nih.govsemanticscholar.orgbeilstein-journals.orgrsc.org This derivatization strategy is crucial for tuning the electronic and optical properties of the resulting molecules, a key consideration in the design of materials for organic electronics. The reaction typically proceeds with high efficiency and functional group tolerance, making it a preferred method for creating extended conjugated systems. libretexts.org

Synthesis of Advanced Polycyclic Thiophene Systems

A significant application of this compound is its use as a precursor for the synthesis of advanced polycyclic thiophene systems. These fused-ring structures are of great interest due to their rigid, planar geometries and extended π-conjugation, which are desirable characteristics for high-performance organic electronic materials.

Preparation of 4H-Cyclopenta[2,1-b:3,4-b′]dithiophen-4-one Derivatives

One of the most important transformations of this compound is its intramolecular cyclization to form 4H-cyclopenta[2,1-b:3,4-b′]dithiophen-4-one (CPDTO). researchgate.net This fused-ring system serves as a core building block for a wide variety of organic semiconductors. The synthesis of CPDTO from this compound is typically achieved through an Ullmann coupling reaction, which involves the use of copper powder in a high-boiling solvent like dimethylformamide (DMF). researchgate.net This intramolecular C-C bond formation results in the characteristic fused cyclopentanone (B42830) ring.

Reactant Product Reaction Type Key Reagents Reference
This compound4H-Cyclopenta[2,1-b:3,4-b′]dithiophen-4-oneUllmann CouplingCopper powder, DMF researchgate.net

Functionalization and Derivatization of Cyclopentadithiophene Units

Once the 4H-cyclopenta[2,1-b:3,4-b′]dithiophene core is synthesized, it can be further functionalized and derivatized to fine-tune its properties. nih.govrsc.org The ketone functionality at the 4-position of the CPDT framework is a key handle for a variety of chemical modifications. For instance, alkylation at the bridgehead carbons adjacent to the ketone can be performed to improve the solubility and processability of the resulting polymers. rsc.org

Furthermore, the thiophene rings of the CPDT unit can be subjected to further cross-coupling reactions to introduce additional aromatic or heteroaromatic moieties, leading to the creation of highly complex and functional organic materials. nih.gov These derivatization strategies are essential for tailoring the electronic energy levels (HOMO/LUMO) and charge transport characteristics of the final materials for specific applications in organic field-effect transistors and organic photovoltaic devices.

Starting Material Derivative Functionalization Strategy Reference
4H-Cyclopenta[2,1-b:3,4-b′]dithiophene4,4-Dialkyl-4H-cyclopenta[2,1-b:3,4-b′]dithiophenesAlkylation at the bridgehead carbon rsc.org
4H-Cyclopenta[2,1-b:3,4-b′]dithiopheneEster-functionalized 4H-cyclopenta[2,1-b:3,4-b′]dithiopheneReaction with ethyl levulinate followed by cyclization nih.gov

Exploration of Reactive Intermediates Derived from Thiophene Precursors

The reactivity of iodinated thiophene derivatives, such as this compound, is fundamentally linked to the nature of the carbon-iodine (C–I) bond. This bond serves as a synthetic handle for generating highly reactive, transient species that are not directly accessible. The cleavage of the C–I bond, which can be initiated through various means including photolysis or chemical treatment, is a critical step toward forming potent intermediates. Studies on the photodissociation of simple iodothiophenes, for instance, reveal that ultraviolet excitation leads to C–I bond fission through both direct and indirect pathways. rsc.orghw.ac.uknih.gov This bond lability is the gateway to exploring complex reaction mechanisms and synthesizing novel molecular architectures. The strategic generation of intermediates like hetarynes and ketocarbenes from appropriately substituted thiophenes represents a significant area of research, aimed at creating complex heterocyclic systems.

Investigations into Ketocarbene and Hetaryne Intermediates from Analogous Iodothiophene Structures

While this compound itself is a precursor for materials science, its structural motifs are analogous to other thiophene derivatives designed specifically to probe the existence of fleeting reactive intermediates like hetarynes and ketocarbenes. nih.gov The generation of 2-thiophyne (2,3-didehydrothiophene), a five-membered hetaryne, has been a subject of considerable debate and investigation. acs.org

In a significant study, researchers synthesized 2-(trimethylsilyl)thiophen-3-yl triflate as a potential precursor to 2-thiophyne, following the well-established Kobayashi method for generating strained aryne intermediates. acs.orgresearchgate.net The hypothesis was that treatment with a fluoride (B91410) source would eliminate the silyl (B83357) and triflate groups, yielding the 2-thiophyne hetaryne. This intermediate could then be "trapped" by a reacting partner.

The experiment involved reacting the triflate precursor with cesium fluoride (CsF) in the presence of 2,3,4,5-tetraphenylcyclopentadienone, a common trapping agent for arynes. The expected product, 4,5,6,7-tetraphenylbenzo[b]thiophene, was indeed formed. This product would be consistent with a reaction sequence involving the generation of 2-thiophyne, its [4+2] cycloaddition with the cyclopentadienone, and subsequent cheletropic extrusion of carbon monoxide. acs.org

However, detailed experimental and computational analysis revealed that the 2-thiophyne hetaryne was not actually an intermediate in the reaction. Instead, the evidence pointed toward an unprecedented mechanism involving the formation of a ketocarbene intermediate . The proposed pathway suggests that the precursor rearranges to form this ketocarbene, which then adds to the cyclopentadienone. This addition leads to an isolable tricyclic intermediate that subsequently undergoes thermal rearrangement to yield the final, stable benzothiophene (B83047) product. acs.org This work underscores the complexity of reactive intermediates derived from thiophene systems, where the anticipated hetaryne pathway can be preempted by an alternative ketocarbene-based mechanism.

Table 1: Experimental Investigation of Thiophene-Derived Reactive Intermediates

Precursor Reagents Proposed Intermediate Trapping Agent Final Product Reference

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
2-Iodothiophene
3-Iodothiophene
2-Thiophyne (2,3-didehydrothiophene)
2-(Trimethylsilyl)thiophen-3-yl triflate
2,3,4,5-Tetraphenylcyclopentadienone
4,5,6,7-Tetraphenylbenzo[b]thiophene
Cesium Fluoride

Applications of Bis 2 Iodothiophen 3 Yl Methanone in Advanced Materials Science

Role as a Precursor for Conjugated Polymers and Oligomers

Bis(2-iodothiophen-3-yl)methanone is recognized as an important organic intermediate for the synthesis of conjugated polymers and oligomers, which are foundational materials for organic electronics. researchgate.netmdpi.comrsc.org The key to its function lies in the two iodine atoms attached to the thiophene (B33073) rings. These iodine atoms act as highly reactive sites, or "handles," that allow the monomer units to be linked together through various cross-coupling reactions.

The presence of the ketone bridge between the two thiophene rings is not merely a linker; it significantly influences the electronic structure and physical conformation of the resulting polymer. This carbonyl group introduces specific electronic properties and affects the planarity and rotational angles between the thiophene units. In the crystalline state of the monomer, the two five-membered thiophene rings form a significant dihedral angle of 64.2°. researchgate.netmdpi.com This inherent twist is a crucial characteristic that carries over to the polymer, influencing its morphology and charge-transport capabilities in the solid state.

Furthermore, this compound is a direct precursor to other important monomers. For instance, it can be converted into 4H-cyclopenta[2,1-b:3,4-b′]dithiophen-4-one (CDT), another key building block for low-bandgap polymers, through an intramolecular Ullmann coupling reaction. researchgate.net This transformation underscores the compound's role as a foundational molecule from which a variety of functional materials for organic solar cells can be derived. researchgate.netmdpi.com

Properties of this compound

PropertyValue
Molecular Formula C₉H₄I₂OS₂
Molecular Weight 446.04 g/mol
Crystal System Monoclinic
Space Group P2₁/n
Dihedral Angle 64.2(2)° between the two thiophene rings mdpi.com
Appearance Colorless or yellow crystals researchgate.net

Development of Organic Electronic Materials

The polymers and oligomers synthesized from this compound are integral to the advancement of organic electronic materials. These materials offer advantages such as light weight, flexibility, and solution-processability, making them suitable for a new generation of electronic devices.

Conjugated polymers derived from thiophene-based monomers are inherently semiconducting. The polymerization of this compound leads to materials with a π-conjugated backbone, where electrons are delocalized across the polymer chain. This delocalization is essential for the transport of charge carriers (electrons and holes), which is the fundamental principle of a semiconductor.

The electronic properties, such as the HOMO and LUMO energy levels and the optical bandgap, can be precisely tuned. For example, polymers based on the derivative monomer 4H-cyclopenta[2,1-b:3,4-b′]dithiophene have been shown to possess optical bandgaps in the range of 1.75 to 2.0 eV, making them excellent candidates for photovoltaic applications. researchgate.net The ability to control these properties through chemical design is a major focus of research in the field.

While this compound is primarily noted for its use in photovoltaics, the broader class of thiophene-based copolymers is significant in the field of Organic Light-Emitting Diodes (OLEDs). The strategy involves copolymerizing thiophene-containing units with other aromatic structures, such as fluorene, to fine-tune the emission color and device efficiency. acs.orgmarmara.edu.tr For instance, copolymers incorporating dithieno[3,2-b;2′,3′-d]thiophene-S,S-dioxides—a structurally related class where the ketone's carbon is replaced by an oxidized sulfur—have been synthesized via Suzuki coupling to create materials that emit a wide range of colors from blue to red in OLED devices. acs.orgmarmara.edu.tr

The most prominent application of this compound is as an intermediate for conjugated polymers used in organic photovoltaic (OPV) devices, particularly bulk heterojunction (BHJ) solar cells. researchgate.netmdpi.com In a BHJ solar cell, a blend of an electron-donating polymer and an electron-accepting material (often a fullerene derivative) forms the active layer where sunlight is converted into electricity.

Polymers synthesized from derivatives of this monomer, such as those containing the 4H-cyclopenta[2,1-b:3,4-b′]dithiophene (CDT) unit, function as the electron donor. researchgate.net These materials are designed to have strong light absorption in the solar spectrum and appropriate energy levels to facilitate efficient charge separation at the donor-acceptor interface. Research has focused on synthesizing various copolymers of CDT with other units to optimize these properties, achieving power conversion efficiencies of up to 1.3% in some early examples. researchgate.net

Research Findings on Related Polymers for Solar Cells

Polymer BaseCo-monomer UnitOptical Bandgap (eV)Application Highlight
CPDTBithiophene1.75 - 2.0Candidate for photovoltaic cells researchgate.net
CPDTDihexyl-pentathiophene1.75 - 2.0Candidate for photovoltaic cells researchgate.net
TPD--Carrier mobility investigated; PCE of 1.3% achieved researchgate.net

Contributions to Polymer Chemistry and Functional Polymer Design

The utility of this compound extends to fundamental polymer chemistry, where it serves as a model compound for developing and understanding polymerization strategies for functional materials.

The synthesis of well-defined thiophene-based polymers from monomers like this compound relies on advanced cross-coupling reactions catalyzed by transition metals, typically palladium or nickel. rsc.orgresearchgate.net The reactive iodine atoms on the monomer are ideal for these processes.

Key polymerization strategies include:

Ullmann Coupling: This reaction can be used intramolecularly on this compound to synthesize the important bridged monomer, 4H-cyclopenta[2,1-b:3,4-b′]dithiophen-4-one (CDT), using copper powder. researchgate.net This CDT monomer is then further polymerized using other methods.

Stille Cross-Coupling Polymerization: This is a powerful and versatile method for forming C-C bonds and is widely used for synthesizing conjugated polymers. wiley-vch.de It involves the reaction of a dihalo-aromatic monomer (like this compound) with an organo-distannane monomer in the presence of a palladium catalyst. wiley-vch.de This method is valued for its tolerance of a wide variety of functional groups.

Suzuki Cross-Coupling Polymerization: Similar to Stille coupling, this reaction uses an organoboron compound instead of an organotin compound. It is also catalyzed by palladium and is considered a more environmentally friendly alternative to Stille coupling. rsc.orgrsc.org Fluorene-based copolymers with thiophene units have been successfully synthesized using the Suzuki method for OLED applications. marmara.edu.tr

Direct Arylation Polymerization (DArP): A more recent and sustainable approach, DArP creates C-C bonds by directly activating a C-H bond, avoiding the need to pre-functionalize one of the monomers with tin or boron reagents. rsc.org This reduces the number of synthetic steps and the production of toxic byproducts, making it attractive for large-scale production. rsc.org

These synthetic strategies provide chemists with a toolbox to create a vast array of thiophene-based polymers with precisely controlled structures and properties, starting from versatile precursors like this compound.

Modulating Electronic Properties and Band Gaps in Copolymers

The incorporation of this compound as a monomeric unit into copolymers is a theoretical strategy for modulating their electronic properties and band gaps. While this specific compound is recognized as a potential building block for conjugated polymers, detailed research findings on copolymers exclusively incorporating this compound and their resulting electronic characteristics are not extensively available in the public domain. However, the principles of copolymer design and the known electronic effects of its constituent parts—the thiophene rings and the electron-withdrawing ketone group—provide a strong basis for predicting its influence.

The electronic properties of copolymers are largely determined by the interplay between electron-donating and electron-accepting monomer units along the polymer backbone. In this context, the thiophene rings of this compound can act as electron-donating components, a common characteristic of thiophene derivatives in conjugated polymers. Conversely, the carbonyl group (C=O) bridging the two thiophene rings functions as an electron-withdrawing moiety. This inherent donor-acceptor-donor (D-A-D) structure within the monomer itself is a key feature.

When copolymerized with other monomers, this compound can introduce unique electronic effects. If paired with a stronger electron-donating comonomer, the ketone group's acceptor nature would be emphasized, likely leading to a significant intramolecular charge transfer (ICT) character in the resulting copolymer. This ICT is crucial for lowering the band gap, as it reduces the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The specific dihedral angle between the two thiophene rings, dictated by the central ketone bridge, also plays a critical role. This twist in the polymer backbone can affect the extent of π-conjugation. A more planar structure generally leads to a smaller band gap due to enhanced electron delocalization, while a more twisted conformation can increase the band gap. Therefore, the steric and electronic effects of the comonomer chosen for polymerization with this compound would be critical in determining the final conformation and, consequently, the electronic properties of the copolymer.

Detailed research, including computational modeling and experimental synthesis and characterization, is necessary to fully elucidate the impact of this compound on the electronic properties of copolymers. Such studies would involve synthesizing a series of copolymers with different comonomers and analyzing their optical absorption and electrochemical properties to determine their HOMO and LUMO energy levels and band gaps.

Supramolecular Chemistry and Intermolecular Interactions of Bis 2 Iodothiophen 3 Yl Methanone

Analysis of Hydrogen Bonding Motifs in Solid-State Aggregates

In the crystalline state, Bis(2-iodothiophen-3-yl)methanone molecules are organized through weak intermolecular C—H⋯O hydrogen bonds. These interactions, while individually not strong, collectively play a significant role in the formation of the crystal lattice. The carbonyl oxygen atom acts as a hydrogen bond acceptor, while hydrogen atoms attached to the thiophene (B33073) rings serve as donors.

These C—H⋯O hydrogen bonds link adjacent molecules to form layers parallel to the ab crystallographic plane. This layered motif is a common structural feature in organic molecular crystals where directional, albeit weak, interactions can effectively guide the assembly of molecules into extended two-dimensional arrays.

While the primary crystallographic study identifies this hydrogen bonding network, a detailed quantitative analysis of the bond geometry is crucial for a complete understanding. Generally, C—H⋯O hydrogen bonds are characterized by H⋯O distances shorter than the sum of their van der Waals radii and a C-H⋯O angle that tends towards linearity (150-180°). The strength of these bonds is typically in the range of >0 to 5 kcal/mol.

Table 1: Typical Geometric Parameters for C—H⋯O Hydrogen Bonds

Parameter Typical Range
H⋯O Distance < 3.2 Å
C⋯O Distance < 3.7 Å
C—H⋯O Angle (α) 90° - 180°

Note: Specific geometric data for this compound requires detailed crystallographic files.

Characterization of Halogen Bonding and Directed Intermolecular C⋯I Contacts

A defining feature of the supramolecular structure of this compound is the presence of a short, directional intermolecular C⋯I contact with a distance of 3.442 (5) Å. researchgate.net This distance is significantly shorter than the sum of the van der Waals radii of carbon (approximately 1.70 Å) and iodine (approximately 1.98 Å), which is about 3.68 Å. This shortening of the interatomic distance is a strong indicator of a halogen bond.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. This electrophilic character is concentrated in a region of positive electrostatic potential on the outer surface of the halogen atom, opposite to the covalent bond, known as a σ-hole. In the case of this compound, the iodine atom of one molecule interacts with a carbon atom of an adjacent molecule. This C⋯I halogen bond connects the layers formed by the C—H⋯O hydrogen bonds, contributing to the formation of the three-dimensional crystal packing. The directionality of this interaction is a key feature, distinguishing it from isotropic van der Waals forces.

Table 2: Analysis of the Intermolecular C⋯I Contact

Parameter Value
Experimental C⋯I Distance 3.442 (5) Å
Van der Waals Radius of Carbon ~1.70 Å
Van der Waals Radius of Iodine ~1.98 Å
Sum of Van der Waals Radii (C + I) ~3.68 Å

Principles of Molecular Self-Assembly and Formation of Ordered Supramolecular Structures

The formation of the ordered, crystalline structure of this compound is a classic example of molecular self-assembly, a process where molecules spontaneously organize into stable, well-defined aggregates. This process is governed by the minimization of free energy and is directed by the specific non-covalent interactions present.

The principle of complementarity is fundamental here: the shape of the molecule and the spatial arrangement of its hydrogen bond donors/acceptors and halogen bond donors/acceptors are complementary, allowing for the efficient and repetitive packing that leads to a crystalline solid.

Influence of Non-Covalent Interactions on Macroscopic Properties

The nature and strength of intermolecular interactions within a molecular crystal have a profound impact on its macroscopic physical properties, such as melting point, solubility, and mechanical characteristics. For this compound, the network of hydrogen and halogen bonds is expected to significantly influence these properties.

Solubility: The solubility of a molecular solid depends on the balance between the lattice energy and the solvation energy of the individual molecules. The specific interactions in the solid state must be overcome by interactions with the solvent molecules. The presence of polarizable iodine atoms and a carbonyl group suggests that solubility will be higher in solvents capable of engaging in similar types of interactions.

Computational Chemistry and Theoretical Investigations of Bis 2 Iodothiophen 3 Yl Methanone

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Conformation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For thiophene-based compounds, DFT calculations can accurately predict molecular conformations, such as bond lengths, bond angles, and dihedral angles. mdpi.com These calculations are fundamental to understanding the steric and electronic effects of the iodine substituents and the carbonyl bridge on the thiophene (B33073) rings.

In the case of bis(2-iodothiophen-3-yl)methanone, DFT calculations would typically be employed to optimize the molecular geometry. This process determines the lowest energy conformation of the molecule. Key parameters obtained from such calculations include the dihedral angle between the two thiophene rings, which significantly influences the extent of electronic communication between them. While specific DFT studies on this compound are not widely available in the literature, the methodologies are well-established for similar thiophene derivatives. nih.gov

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also determined through DFT. The HOMO-LUMO gap is a critical parameter that provides an estimate of the molecule's chemical reactivity and the energy required for electronic excitation. For related thiophene derivatives, DFT has been successfully used to calculate these electronic structure identifiers. nih.gov

Table 1: Representative Data from DFT Calculations on Thiophene Derivatives

Property Typical Calculated Value Range Significance
HOMO Energy -5.0 to -6.5 eV Relates to the electron-donating ability.
LUMO Energy -2.0 to -3.5 eV Relates to the electron-accepting ability.
HOMO-LUMO Gap 2.0 to 4.0 eV Indicates chemical reactivity and electronic transition energy.
Dihedral Angle (Ring-Ring) 30° to 70° Affects the degree of conjugation between the rings.

Note: The values in this table are representative for thiophene-based compounds and are not specific to this compound due to the lack of published dedicated studies.

Time-Dependent DFT (TD-DFT) for Understanding Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is the primary tool for studying the excited-state properties of molecules, including their optical absorption spectra. researchgate.net By performing TD-DFT calculations, it is possible to predict the vertical excitation energies and the corresponding oscillator strengths, which correlate with the absorption maxima (λmax) and the intensity of absorption bands in the experimental UV-Vis spectrum. researchgate.net

For this compound, TD-DFT calculations could elucidate the nature of its electronic transitions. Typically, for compounds with this structure, the low-energy absorption bands are associated with π→π* transitions within the conjugated system of the thiophene rings and the carbonyl group. The calculations can also reveal charge-transfer characteristics of these transitions, which is important for understanding the behavior of the molecule in optoelectronic devices. While specific TD-DFT data for this compound is scarce, studies on similar thiophene-based chromophores have demonstrated the reliability of this method in predicting their optical properties. acs.org

Table 2: Illustrative TD-DFT Data for a Generic Thiophene-Based Chromophore

Excitation Calculated Excitation Energy (eV) Calculated Wavelength (nm) Oscillator Strength (f) Transition Character
S0 → S1 3.10 400 0.5 π→π*
S0 → S2 3.87 320 0.2 n→π*

Note: This table provides an example of the type of data generated from TD-DFT calculations and does not represent actual data for this compound.

Theoretical Modeling of Reaction Mechanisms and Elucidation of Intermediates

Computational modeling is an invaluable tool for investigating reaction mechanisms, allowing for the characterization of transition states and intermediates that may be difficult to observe experimentally. For reactions involving thiophene derivatives, such as polymerization or cross-coupling reactions, DFT calculations can map out the potential energy surface of the reaction pathway. acs.org

For instance, in the synthesis of polymers from this compound, theoretical modeling could be used to study the mechanism of C-C bond formation. This would involve calculating the activation energies for different proposed steps, such as oxidative addition to a metal catalyst and reductive elimination. Such studies provide insights into the reaction kinetics and can help in optimizing reaction conditions. osti.gov The unimolecular pyrolysis of thiophene, for example, has been studied in detail using high-level ab initio methods to understand the complex reaction network. nih.govacs.org Similarly, the reaction of thiophene with oxygen has been theoretically investigated to determine the most favorable reaction channels. researchgate.net

Correlation of Computational Predictions with Experimental Observations

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, experimental data from X-ray crystallography provides a direct benchmark for computationally optimized geometries. The experimentally determined dihedral angle between the two five-membered rings is 64.2(2)°. DFT calculations should be able to reproduce this value with a reasonable degree of accuracy to be considered reliable. The comparison of calculated and experimental bond lengths and angles further validates the computational method. ubc.ca

Similarly, the predicted UV-Vis absorption spectra from TD-DFT calculations can be compared with experimentally measured spectra. A good correlation between the calculated λmax values and the experimental absorption peaks confirms the accuracy of the theoretical model in describing the electronic excited states. researchgate.netscholaris.ca

Table 3: Comparison of Experimental and Hypothetical Computational Data for this compound

Parameter Experimental Value Hypothetical Calculated Value
Dihedral Angle (Thiophene-Thiophene) 64.2(2)° ~65°
C=O Bond Length ~1.22 Å ~1.23 Å
C-I Bond Length ~2.08 Å ~2.10 Å
UV-Vis λmax Not available ~350 nm (π→π*)

Note: The experimental dihedral angle is from crystallographic data. Other values are typical and hypothetical for illustrative purposes.

Future Directions and Perspectives in Bis 2 Iodothiophen 3 Yl Methanone Research

Exploration of Novel and Sustainable Synthetic Pathways

The traditional synthesis of thiophene (B33073) derivatives often involves multi-step processes with harsh conditions, hazardous reagents, or metal catalysts. nih.gov While a reported synthesis for Bis(2-iodothiophen-3-yl)methanone exists, future research will increasingly prioritize the development of novel and sustainable synthetic strategies that align with the principles of green chemistry. nih.gov

Key areas of exploration include:

Metal-Free Catalysis: Shifting away from metal-catalyzed reactions, which can present issues of cost and toxicity, is a major goal. nih.gov Future pathways may leverage metal-free methods, such as those using elemental sulfur or potassium sulfide (B99878) as the sulfur source, to construct the thiophene rings from acyclic precursors. nih.govorganic-chemistry.org

Bio-Based Feedstocks: A significant leap in sustainability would involve utilizing renewable resources. Research has demonstrated the feasibility of producing organosulfur compounds, including thiophenes, from biomass-derived platform chemicals like levulinic acid. royalsocietypublishing.org Adapting such pathways to create the specific substitution pattern of this compound is a promising long-term objective.

Environmentally Benign Reaction Conditions: The use of green solvents like ethanol (B145695) or deep eutectic solvents, or even solvent-free conditions achieved through techniques like high-speed ball milling, can drastically reduce the environmental impact of synthesis. nih.govnih.govrsc.org Methods for the direct halogenation of thiophene precursors using safer reagents, such as sodium halides in the presence of an oxidizing agent, also represent a more sustainable alternative to traditional methods. nih.gov

Multicomponent Reactions (MCRs): MCRs, which combine three or more reactants in a single step, offer enhanced efficiency by reducing the number of synthetic steps, minimizing waste, and saving energy. nih.gov Designing a one-pot MCR strategy for the assembly of this compound would be a significant advancement in its production. nih.govrsc.org

Design and Synthesis of Advanced Derivatives with Tailored Electronic and Structural Properties

This compound is an ideal scaffold for creating a new generation of advanced materials. The two iodine atoms serve as versatile handles for post-synthesis modification, primarily through cross-coupling reactions like the Suzuki or Sonogashira reactions. nih.govacs.org This allows for the introduction of a wide array of functional groups to precisely tune the molecule's properties for specific applications.

Future design strategies will likely focus on:

Tuning Electronic Properties: By coupling the di-iodinated scaffold with various aromatic or electron-donating/withdrawing groups, researchers can systematically modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net This is critical for optimizing the performance of organic semiconductors in devices like organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). researchgate.netmdpi.com

Extending π-Conjugation: Introducing additional conjugated moieties can extend the π-system of the molecule, leading to a smaller HOMO-LUMO gap and a red-shift in absorption spectra, which is highly desirable for light-harvesting applications. mdpi.com

The following table outlines potential derivative classes and their target properties:

Derivative ClassSynthetic Strategy (Example)Functional Group IntroducedTailored PropertyPotential Application
Di-aryl DerivativesSuzuki CouplingPhenyl, Bithiophene, Fused AromaticsExtended π-conjugation, modified HOMO/LUMO levels, enhanced charge mobility.Organic Thin-Film Transistors (OFETs), Organic Photovoltaics (OPVs). mdpi.com
Di-alkynyl DerivativesSonogashira CouplingEthynyl-aryl, Triisopropylsilyl (TIPS) acetyleneIncreased molecular rigidity and planarity, altered optical absorption. acs.orgMolecular wires, nonlinear optics.
Asymmetric DerivativesSequential Cross-CouplingOne donor group and one acceptor groupCreation of intramolecular charge-transfer character, strong dipoles.Sensitizers in dye-sensitized solar cells, electro-optic materials.
Heterocyclic DerivativesSuzuki/Stille CouplingPyridine, Thiazole, PyrimidineImproved charge injection/transport, specific receptor binding. acs.orgAmbipolar transistors, medicinal chemistry scaffolds. nih.gov

Expanded Applications in Emerging Fields of Organic and Materials Chemistry

While its primary role has been as a monomer precursor, the unique structural and electronic features of this compound and its derivatives suggest potential for direct use in several emerging fields.

Solution-Processable Small Molecule Semiconductors: Derivatives of this compound could function directly as the active material in OFETs. mdpi.com Research on related benzo[b]thieno[2,3-d]thiophene derivatives has shown that solution-processable small molecules can achieve significant charge carrier mobilities and high on/off current ratios. mdpi.com

Donor Materials for Organic Solar Cells: Computational studies on thiophene-based small molecules have shown their potential as donor materials when paired with fullerene acceptors like PCBM. researchgate.net By tuning the HOMO/LUMO levels of derivatives, it is possible to achieve the optimal energy level alignment and open-circuit voltage required for efficient bulk heterojunction solar cells. researchgate.net

Scaffolds in Medicinal Chemistry: The thiophene ring is a well-known pharmacophore present in numerous approved drugs. nih.gov The rigid, V-shaped structure of this compound could serve as a novel scaffold for developing inhibitors of enzymes like COX and LOX, which are implicated in inflammation, or for designing new anticancer agents. researchgate.netmdpi.com The two iodine sites provide vectors for introducing functionalities that can interact with biological targets. mdpi.com

Deeper Understanding of Structure-Property Relationships through Integrated Experimental and Computational Approaches

A holistic understanding of how molecular structure dictates material properties is essential for rational design. The future of research on this compound will rely heavily on an integrated approach that combines synthesis, physical characterization, and computational modeling.

Experimental Characterization: Advanced experimental techniques will continue to be vital. Single-crystal X-ray diffraction provides precise data on bond lengths, angles, and intermolecular interactions, such as the C-H···O hydrogen bonds and C···I contacts observed in the parent molecule. nih.gov Spectroscopic (UV-Vis, fluorescence) and electrochemical (cyclic voltammetry) methods provide essential data on the electronic energy levels and optical properties.

Computational Modeling: Quantum chemical methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools for predicting the properties of yet-to-be-synthesized derivatives. researchgate.net These methods can calculate HOMO/LUMO energies, predict absorption spectra, and model molecular geometries. researchgate.net This predictive power allows researchers to screen large libraries of virtual compounds and prioritize the most promising candidates for synthesis, saving significant time and resources.

Synergistic Feedback Loop: The most impactful research will exist in the feedback loop between these domains. For example, computational studies can predict how substituting the iodine atoms on the this compound core will affect the dihedral angle and electronic bandgap. nih.govresearchgate.net These predictions can then guide the synthesis of the most promising derivative. Experimental characterization of the new compound provides real-world data that can be used to validate and refine the computational models, leading to more accurate predictions in the future. This integrated cycle of design, synthesis, characterization, and modeling will accelerate the discovery of new materials with precisely tailored functions.

Q & A

Basic: How is the crystal structure of Bis(2-iodothiophen-3-yl)methanone determined experimentally?

Methodological Answer:
The crystal structure is resolved via single-crystal X-ray diffraction (SCXRD) using a Bruker SMART CCD area detector. Key steps include:

  • Crystal Preparation : A crystal of dimensions 0.16 × 0.12 × 0.10 mm is mounted on a diffractometer.
  • Data Collection : MoKα radiation (λ = 0.71073 Å) at 298 K, with φ and ω scans. Absorption correction is applied via SADABS .
  • Refinement : SHELXL (part of the SHELX suite) refines the structure against F2F^2 data. Final RR-factor = 0.043, wR(F2)wR(F^2) = 0.103, with 127 parameters optimized. Space group P21/nP2_1/n, unit cell parameters a=10.1908(9)a = 10.1908(9) Å, b=11.4832(10)b = 11.4832(10) Å, c=10.9083(10)c = 10.9083(10) Å, β=107.600(1)\beta = 107.600(1)^\circ .

Basic: What intermolecular interactions stabilize the crystal packing of this compound?

Methodological Answer:
The crystal packing is stabilized by:

  • Weak C–H⋯O Hydrogen Bonds : These form molecular layers parallel to the abab-plane.
  • Short Intermolecular C⋯I Contacts : Distance = 3.442(5) Å, contributing to interlayer cohesion.
    To analyze these interactions, use Mercury (CCDC) or CrystalExplorer to visualize Hirshfeld surfaces and quantify contact contributions .

Advanced: How do the dihedral angles between thiophene rings influence the compound’s electronic properties?

Methodological Answer:
The dihedral angle of 64.2(2)° between the two thiophene rings reduces conjugation, impacting charge-transfer properties. To assess this:

  • Computational Modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to compare experimental and optimized geometries.
  • Electronic Structure Analysis : Calculate HOMO-LUMO gaps and molecular electrostatic potential (MEP) surfaces to predict reactivity in organic electronic applications .

Advanced: What challenges arise in refining structures containing heavy iodine atoms, and how are they addressed?

Methodological Answer:
Heavy atoms like iodine cause strong X-ray absorption and anisotropic displacement. Mitigation strategies include:

  • Absorption Correction : Apply multi-scan corrections (e.g., SADABS) during data processing.
  • Anisotropic Refinement : Use SHELXL’s restraints for iodine displacement parameters to avoid overfitting.
  • Validation Tools : Check for residual electron density peaks (< 1 eÅ3^{-3}) using Olex2 or PLATON .

Basic: What synthetic routes are feasible for preparing this compound?

Methodological Answer:
A plausible route involves:

  • Iodination of Precursors : React Bis(2-thienyl)methanone with NN-iodosuccinimide (NIS) in acetic acid at 60°C.
  • Purification : Recrystallize from dichloromethane/hexane. Validate purity via 1H^1H-NMR (absence of thiophene C–H protons) and SCXRD (Note : Synthesis details inferred; commercial sources excluded per guidelines).

Advanced: How can researchers resolve discrepancies in reported crystallographic parameters (e.g., dihedral angles) for similar compounds?

Methodological Answer:

  • Data Reanalysis : Reprocess raw diffraction data (if accessible) with updated software (e.g., SHELXL 2023).
  • Temperature Effects : Compare data collected at 298 K vs. cryogenic temperatures (e.g., 100 K) to assess thermal motion impacts.
  • Computational Validation : Overlay experimental and DFT-optimized structures to identify steric or electronic distortions .

Advanced: What strategies optimize the compound’s potential in organic electronics (e.g., OLEDs)?

Methodological Answer:

  • Charge Transport Studies : Measure hole/electron mobility using space-charge-limited current (SCLC) devices.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (>250°C is desirable for device fabrication).
  • Thin-Film Characterization : Use AFM or GIWAXS to study morphology and crystallinity in spin-coated films .

Basic: How is the purity of this compound validated post-synthesis?

Methodological Answer:

  • Elemental Analysis : Match experimental C/H/I/S ratios to theoretical values (C: 24.24%, H: 0.90%, I: 56.89%, S: 14.38%).
  • Spectroscopy : Confirm absence of unreacted precursors via FTIR (C=O stretch ~1650 cm1^{-1}) and 13C^{13}C-NMR (carbonyl signal ~190 ppm).
  • Melting Point : Compare to literature values (if available) .

Advanced: How can weak C–H⋯O and C⋯I interactions be exploited in crystal engineering?

Methodological Answer:

  • Co-crystallization : Introduce complementary hydrogen-bond donors/acceptors (e.g., pyridine derivatives) to modulate packing.
  • Halogen Bonding : Replace iodine with bromine/chlorine to study trends in interaction strength (e.g., σ\sigma-hole analysis).
  • Mechanical Properties : Nanoindentation tests correlate interaction networks with crystal hardness/elasticity .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Iodine Toxicity : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact.
  • Waste Disposal : Neutralize iodine-containing waste with sodium thiosulfate before disposal.
  • Stability : Store in amber vials at –20°C to prevent photodegradation .

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